molecular formula C8H12N2O5S B2865232 3,4-Dihydro-2h-1,4-benzoxazin-6-amine sulfate CAS No. 2102408-78-4

3,4-Dihydro-2h-1,4-benzoxazin-6-amine sulfate

Cat. No. B2865232
CAS RN: 2102408-78-4
M. Wt: 248.25
InChI Key: UVUGDGRIYQQKIT-UHFFFAOYSA-N
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Description

“3,4-Dihydro-2h-1,4-benzoxazin-6-amine sulfate” is a chemical compound with the CAS Number: 2102408-78-4 . It has a molecular weight of 248.26 . The compound is yellow to brown in its solid form . It is also known as “3,4-dihydro-2H-benzo [b] [1,4]oxazin-6-amine sulfate” .


Synthesis Analysis

The synthesis of 3,4-dihydro-2H-1,4-benzoxazines and their derivatives has been a subject of interest due to their promising biological properties . Most of the available methods for preparing these heterocycles involve the annulation of a 1,4-benzoxazine ring to an arene scaffold . Some of these syntheses are carried out in mild reaction conditions, employing room temperature and/or environmentally friendly solvents .


Molecular Structure Analysis

The IUPAC name of the compound is 3,4-dihydro-2H-benzo [b] [1,4]oxazin-6-amine sulfate . The InChI code is 1S/C8H10N2O.H2O4S/c9-6-1-2-8-7 (5-6)10-3-4-11-8;1-5 (2,3)4/h1-2,5,10H,3-4,9H2; (H2,1,2,3,4) .


Physical And Chemical Properties Analysis

The compound is yellow to brown in its solid form . It has a molecular weight of 248.26 . The InChI code is 1S/C8H10N2O.H2O4S/c9-6-1-2-8-7 (5-6)10-3-4-11-8;1-5 (2,3)4/h1-2,5,10H,3-4,9H2; (H2,1,2,3,4) .

Scientific Research Applications

Polymeric Material Development

3,4-Dihydro-1,3-2H-Benzoxazines, including derivatives like 3,4-Dihydro-2H-1,4-Benzoxazin-6-Amine Sulfate, have been explored for their potential beyond polybenzoxazine resins. These compounds have shown promise in the development of novel phenolic resins and other polymeric materials, offering applications such as luminescent materials, ligands for cations, and reducing agents for precious metal ions (Wattanathana et al., 2017).

Biocatalytic Applications

The enantioselective biocatalytic reduction of 2H-1,4-Benzoxazines, leveraging imine reductases, has demonstrated a smooth and selective synthesis of cyclic amines. This process, applicable to this compound derivatives, operates under mild conditions in aqueous media, offering a green alternative for the synthesis of high-purity cyclic amines with potential pharmaceutical applications (Zumbrägel et al., 2019).

Advanced Fuel Cell Technologies

Sulfonic acid-containing benzoxazine monomers, related to this compound, have been synthesized and applied in the development of proton exchange membrane materials for direct methanol fuel cells. These membranes showcase high proton conductivity and low methanol permeability, indicating significant potential for energy conversion applications (Yao et al., 2014).

Agricultural and Ecological Insights

Research on benzoxazinones, a class of compounds including this compound, has uncovered their role as natural herbicides and their ecological significance in plant defense mechanisms. These findings highlight the potential for developing natural herbicide models and understanding chemical defense strategies in crops (Macias et al., 2009).

Pharmaceutical Development

Substituted 1,4-Benzoxazines, which can be derived from this compound, have been identified for their potential activity on intracellular calcium, indicating a pathway for the development of new pharmaceuticals targeting calcium-mediated processes (Bourlot et al., 1998).

Future Directions

The promising biological properties of 3,4-dihydro-2H-1,4-benzoxazin-6-amine sulfate and similar compounds have encouraged the development of efficient synthetic strategies . Future research may focus on improving these strategies and exploring the compound’s potential applications in various fields.

properties

IUPAC Name

3,4-dihydro-2H-1,4-benzoxazin-6-amine;sulfuric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O.H2O4S/c9-6-1-2-8-7(5-6)10-3-4-11-8;1-5(2,3)4/h1-2,5,10H,3-4,9H2;(H2,1,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZDQKKDESBIXOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C=C(C=C2)N.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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